Ergonovine tartrate

Description

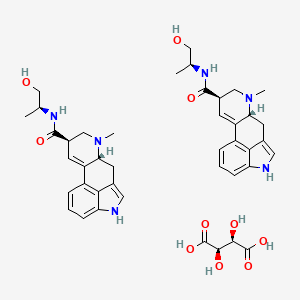

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H23N3O2.C4H6O6/c2*1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWZQWWOZZUXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N6O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-50-0 | |

| Record name | Ergometrine tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories and Seminal Discoveries in Ergonovine Research

Early Academic Investigations of Ergot Alkaloids

The ergot fungus, Claviceps purpurea, has been known for its potent and often dangerous properties for millennia. Early scientific endeavors focused on understanding these effects, leading to the gradual isolation and characterization of its complex chemical constituents.

Pre-20th Century Observations of Ergot-Related Biological Activity

Human and animal interactions with ergot-contaminated grains date back to antiquity. Historical records suggest awareness of its effects, which manifested in various syndromes. Ergotism, often referred to as "St. Anthony's Fire," was a severe pathological condition resulting from the ingestion of ergot alkaloids. Early descriptions, as far back as 600 BC, allude to "noxious pustules in the ear of grain" wikipedia.org. By 350 BC, Parsees described "noxious grasses that cause pregnant women to drop the womb and die in childbed" wikipedia.org. The medieval period saw frequent epidemics of ergotism in Europe, causing tens of thousands of deaths and characterized by symptoms ranging from convulsions and hallucinations to gangrene nih.govnih.govkarger.comnih.govmdpi.comrxlist.comnih.govthoracickey.comresearchpromo.com.

Despite its toxicity, ergot was also recognized for its medicinal properties, particularly in obstetrics. By the 16th century, German physician Lonitzer described ergot as a remedy used by midwives to quicken childbirth nih.govkarger.comkarger.com. However, the imprecision of dosage with crude ergot preparations often led to severe complications, including uterine ruptures, earning it the grim moniker "pulvis ad mortem" (dust of death) nih.govasm.org. This led to a caution in its use during labor, with its application shifting towards preventing postpartum hemorrhage after 1828 nih.gov.

Pioneering Isolation Efforts and Characterization of Ergot Alkaloids

The early 20th century marked a pivotal period for the scientific investigation of ergot. The complex mixture of alkaloids present in ergot was a significant challenge for researchers. In the early 1900s, Barger and Dale isolated a compound they named "ergotoxine." However, this substance was later discovered to be a mixture of three distinct ergot alkaloids: ergocornine, ergocristine, and ergocryptine nih.govkarger.comkarger.comscispace.comresearchgate.netnih.gov. This realization highlighted the need for more precise isolation techniques to identify individual pharmacologically active components.

A significant breakthrough occurred in 1918 when Arthur Stoll, working at Sandoz Pharmaceuticals, successfully isolated ergotamine nih.govkarger.commdpi.comkarger.comscispace.comresearchgate.netnih.govwikipedia.orgresearchgate.netresearchgate.net. Ergotamine proved to be an effective agent, particularly for the treatment of migraine headaches, and its isolation represented a major step towards standardized ergot-based therapeutics wikipedia.orgresearchgate.netkarger.com.

Elucidation of Ergonovine as a Distinct Ergot Alkaloid

The quest to identify the specific principle responsible for ergot's traditional obstetrical effects continued, leading to the discovery of ergonovine.

Identification and Isolation by Moir, Dudley, and Rogers (1935)

The specific oxytocic (uterine-contracting) principle of ergot was a subject of focused investigation in the early 1930s. In 1932, Moir observed that a water-soluble extract of ergot, distinct from previously identified alkaloids, promptly induced vigorous uterine activity nih.govsemanticscholar.orgroyalsocietypublishing.orgasu.educapes.gov.br. This observation prompted further chemical research.

In 1935, Harold Ward Dudley, in collaboration with John Chassar Moir, successfully isolated and characterized this key substance, which they named "ergometrine" nih.govkarger.comnih.govkarger.comasm.orgscispace.comsemanticscholar.orgroyalsocietypublishing.orgasu.educapes.gov.brru.nlwikipedia.orgsi.edunih.govliverpool.ac.ukdss.go.thnih.govresearchgate.netresearchgate.net. Almost concurrently, other research groups also reported the isolation of this water-soluble alkaloid: Davis and Rogers in America identified it as "ergonovine," while Stoll and Burckhardt in Switzerland named it "ergobasine" semanticscholar.orgwikipedia.orgnih.govliverpool.ac.uk. These parallel discoveries underscored the significance of this compound, which was recognized as the primary agent responsible for ergot's traditional use in obstetrics.

Context within Broader Ergot Alkaloid Research Programs

The discovery of ergonovine occurred within a vibrant research landscape focused on understanding the diverse chemical and pharmacological properties of ergot alkaloids. Following the isolation of ergotamine for migraine treatment, the identification of ergonovine as the specific oxytocic principle represented a crucial advancement in obstetric medicine. This work built upon earlier efforts to decipher the complex composition of ergot, including the initial misidentification of "ergotoxine" as a single compound.

The research programs of the Wellcome group (including Barger, Dale, and Dudley) and Sandoz Pharmaceuticals (with Stoll and Hofmann) were central to these developments scispace.comresearchgate.netnih.govresearchgate.net. The elucidation of ergonovine's structure and its potent, specific action on the uterus provided a more reliable and effective therapeutic agent for managing postpartum hemorrhage, contributing significantly to the decline in maternal mortality rates in the early to mid-20th century asu.eduwikipedia.orgsi.edu. The subsequent worldwide investigations led to the elucidation of various ergot alkaloid structures and the development of numerous therapeutics derived from them.

Ergot Alkaloids: Key Discoveries and Isolations

| Alkaloid | Key Discoverers/Isolators | Year of Discovery/Isolation | Notes |

| Ergotoxine | Barger, Dale | Early 1900s | Later identified as a mixture of ergocornine, ergocristine, ergocryptine. |

| Ergotamine | Arthur Stoll | 1918 | Primarily used for migraine treatment. |

| Ergometrine / Ergonovine | Moir, Dudley, Rogers (and others) | 1932 (Moir's observation) / 1935 (Isolation) | Identified as the specific oxytocic principle of ergot. |

Biosynthetic Pathways and Natural Occurrence of Ergonovine

Fungal and Plant Origins of Ergonovine

Ergonovine is a naturally occurring compound primarily synthesized by a diverse range of fungi. nih.govmdpi.comresearchgate.net Its presence extends to certain plants, a phenomenon directly linked to symbiotic relationships with these ergot alkaloid-producing fungi. mdpi.comnih.gov

Production by Claviceps purpurea and Related Fungi

The most well-known producer of ergonovine is the fungus Claviceps purpurea, which parasitizes the flowering heads of rye and other cereals. wikipedia.orgmdpi.com This parasitic relationship results in the formation of a sclerotium, or ergot, which is a compact mass of fungal mycelium that replaces the grain. These ergots are the primary source from which ergonovine was first isolated. ijsart.com

Beyond Claviceps, several other fungal genera are known to produce ergonovine and other ergot alkaloids. These include species within Epichloë, Aspergillus, and Penicillium. nih.govmdpi.comresearchgate.net Epichloë species are often found as endophytic symbionts in grasses, where they produce a range of alkaloids, including ergonovine, that can protect the host plant from herbivores. nih.govnih.gov Certain species of Aspergillus and Penicillium have also been identified as producers of ergot alkaloids, though the specific profiles and quantities can vary significantly between species and strains. nih.govcabidigitallibrary.org

Table 1: Fungal Producers of Ergonovine and Related Ergot Alkaloids

| Fungal Genus | Typical Association | Significance in Ergonovine Production |

| Claviceps | Parasitic on grasses and cereals | Primary and historical source of ergonovine from sclerotia. wikipedia.org |

| Epichloë | Endophytic symbionts of grasses | Produces ergonovine which can provide protective benefits to the host plant. nih.govnih.gov |

| Aspergillus | Saprophytic, some are opportunistic pathogens | Certain species are capable of synthesizing ergot alkaloids. nih.gov |

| Penicillium | Saprophytic, widespread in various environments | Some species have been identified as producers of ergot alkaloids. nih.govcabidigitallibrary.org |

Presence in Host Plants Associated with Fungal Symbiosis

The detection of ergonovine in certain plant species is a direct consequence of their symbiotic relationship with ergot alkaloid-producing fungi. nih.govresearchgate.net For instance, grasses in the family Poaceae that host endophytic Epichloë fungi can accumulate ergonovine and other alkaloids in their tissues. nih.gov This symbiotic relationship is often mutualistic, with the fungus providing chemical defense against herbivores in exchange for nutrients from the plant. nih.gov

Similarly, some species of morning glories (family Convolvulaceae) have been found to contain ergonovine. mdpi.com This is attributed to a symbiotic relationship with fungi from the family Clavicipitaceae, which are transmitted through the plant's seeds. researchgate.net The presence of these alkaloids can deter seed predators and herbivores, thus enhancing the plant's reproductive success. researchgate.net

Enzymatic Mechanisms of Ergonovine Biosynthesis

The biosynthesis of ergonovine is a complex, multi-step process orchestrated by a series of specific enzymes. The pathway begins with fundamental precursor molecules and proceeds through the formation of the characteristic ergoline (B1233604) ring structure, culminating in the final ergonovine molecule. nih.govmdpi.comresearchgate.net

Initial Steps: L-Tryptophan and Dimethylallyl Diphosphate (DMAPP) Condensation

The biosynthesis of all ergot alkaloids, including ergonovine, commences with the condensation of the amino acid L-tryptophan and dimethylallyl diphosphate (DMAPP). nih.govnih.govrsc.org This crucial first committed step involves the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring. nih.govmdpi.comresearchgate.net DMAPP serves as the prenyl donor, contributing a five-carbon isoprene unit to the tryptophan molecule. nih.govmdpi.comresearchgate.net

Role of 4-Dimethylallyltryptophan Synthase (DMATS/FgaPT2) in Ergoline Ring Formation

The initial condensation reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase, commonly known as DMATS. nih.govmdpi.comresearchgate.netnih.gov In some literature, particularly concerning Aspergillus fumigatus, this enzyme is referred to as FgaPT2. nih.govmdpi.comresearchgate.net DMATS is a key enzyme that directs the entry of precursors into the ergot alkaloid pathway. The product of this reaction is 4-(γ,γ-dimethylallyl)tryptophan (DMAT). nih.gov Following the formation of DMAT, a series of enzymatic reactions, including methylation, oxidation, and cyclization, lead to the formation of the tetracyclic ergoline ring system, the core structure of all ergot alkaloids. rsc.org

Characterization of Ergonovine Synthetase (lpsC) and Lysergic Acid Alkanolamide Formation

The final step in the biosynthesis of ergonovine involves the formation of an amide bond between D-lysergic acid, a key intermediate derived from the ergoline ring, and the amino acid L-alanine. nih.govresearchgate.net This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) known as ergonovine synthetase, which is encoded by the lpsC gene. nih.govresearchgate.net

Ergonovine synthetase is a monomodular NRPS that activates both D-lysergic acid and L-alanine. nih.govresearchgate.net The enzyme then catalyzes the condensation of these two substrates. A subsequent reduction step, also carried out by a domain within ergonovine synthetase, converts the carboxyl group of the attached alanine to a primary alcohol, resulting in the final ergonovine molecule. nih.govrsc.orgnih.gov

Table 2: Key Enzymes in Ergonovine Biosynthesis

| Enzyme | Gene | Substrates | Product | Function |

| 4-Dimethylallyltryptophan Synthase (DMATS/FgaPT2) | dmaW | L-tryptophan, Dimethylallyl diphosphate (DMAPP) | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | Catalyzes the first committed step in ergot alkaloid biosynthesis. nih.govnih.govmdpi.com |

| Ergonovine Synthetase | lpsC | D-lysergic acid, L-alanine | Ergonovine | Catalyzes the final condensation and reduction steps to form ergonovine. nih.govresearchgate.net |

Comparative Analysis of Biosynthetic Gene Clusters Across Producing Organisms

The genetic blueprint for ergot alkaloid production, including ergonovine, is located in biosynthetic gene clusters (BGCs). Comparative genomic studies have revealed both conserved core structures and significant variations in these clusters across different fungal species, which accounts for the remarkable diversity of ergot alkaloids observed in nature. nih.govresearchgate.netresearchgate.net

The core of the ergot alkaloid synthesis (eas) cluster contains a set of genes responsible for the formation of the initial key intermediate, chanoclavine-I aldehyde. These early-pathway genes, including dmaW, easF, easC, easE, and easD, are largely conserved across most ergot alkaloid-producing fungi. nih.govusask.ca The diversification of the final products arises from the presence, absence, or variation of "late-pathway" genes within the cluster. rsc.org

For instance, fungi in the family Trichocomaceae (e.g., Aspergillus and Penicillium) typically produce clavine alkaloids and lack the cloA gene, a P450 monooxygenase required for the conversion of clavine intermediates to lysergic acid, the immediate precursor for ergonovine. nih.govnih.gov In contrast, members of the Clavicipitaceae family (e.g., Claviceps purpurea) possess the cloA gene and a suite of non-ribosomal peptide synthetase (NRPS) genes that assemble the final complex alkaloids. researchgate.netfrontiersin.org

The synthesis of ergonovine specifically requires the monomodular NRPS encoded by the lpsC gene (also known as ergonovine synthetase). nih.govareeo.ac.ir This enzyme catalyzes the condensation of D-lysergic acid with alanine, followed by a reduction step. areeo.ac.irvilniustech.lt The presence and expression of lpsC are therefore a key determinant for ergonovine production. In Claviceps purpurea, the eas cluster is extensive, containing multiple NRPS genes such as lpsA and lpsB for ergopeptine synthesis, alongside lpsC for ergoamide (ergonovine) synthesis. nih.govareeo.ac.ir These NRPS enzymes, LpsA and LpsC, appear to compete for the activated D-lysergic acid loaded onto the LpsB enzyme, influencing the final profile of alkaloids produced. nih.gov

In some strains of C. purpurea, mutations such as an internal stop codon in the lpsC gene have been identified, leading to the inability of those strains to produce ergonovine. nih.gov Comparative analyses indicate that the evolution of ergot alkaloid diversity has been driven by processes such as gene gain, gene loss, and neofunctionalization, particularly within the late-pathway genes located at the peripheries of the conserved core cluster. rsc.orgnih.govresearchgate.netdavidmoore.org.uk

Comparative Analysis of Key Genes in Ergot Alkaloid Biosynthetic Clusters

| Gene | Function | Claviceps purpurea | Aspergillus fumigatus | Penicillium species | Metarhizium brunneum |

|---|---|---|---|---|---|

| dmaW | Dimethylallyl tryptophan synthase (First step) | Present | Present | Present | Present |

| easA | Chanoclavine-I aldehyde isomerase/reductase (Branch point) | Present (Isomerase form) | Present (Reductase form) | Present (Reductase form) | Present (Isomerase form) |

| cloA | P450 monooxygenase (Lysergic acid formation) | Present | Absent | Absent | Present |

| lpsB | NRPS - D-lysergic acid activation | Present | Absent | Absent | Present |

| lpsC | NRPS - Ergonovine synthesis | Present | Absent | Absent | Present |

| lpsA | NRPS - Ergopeptine synthesis | Present | Absent | Absent | Absent |

This table provides a simplified comparison of the presence or absence of key genes that determine the final ergot alkaloid profile in representative fungal genera. The specific gene content can vary between species and strains within each genus.

Regulation and Modulation of Ergonovine Biosynthesis in Fungi

The production of ergonovine and other ergot alkaloids is a tightly regulated process, influenced by a complex interplay of genetic and environmental factors. This regulation ensures that the fungus produces these metabolically expensive compounds under conditions where they are most beneficial, such as during host colonization or in response to stress. nih.gov

Genetic regulation of the eas gene cluster often involves pathway-specific transcription factors. A notable example is the easR gene, identified adjacent to the eas cluster in the insect pathogen Metarhizium brunneum. rsc.orgmdpi.com Studies involving the knockout of easR demonstrated a significant reduction or complete loss of eas gene transcripts and a lack of ergot alkaloid accumulation, indicating that EasR is a positive regulator required for the expression of the biosynthetic genes. mdpi.com Homologs of easR have been found in at least 15 other ergot alkaloid-producing fungi, suggesting a conserved mechanism for pathway-specific regulation. rsc.orgmdpi.com In addition to pathway-specific regulators, global regulators of secondary metabolism in fungi, such as LaeA in Aspergillus species, may also play a role, although their direct influence on ergonovine synthesis is part of a broader regulatory network. nih.gov

Environmental and nutritional conditions are critical modulators of ergonovine biosynthesis. One of the most well-documented regulatory mechanisms is the induction of the pathway by its precursor, L-tryptophan. researchgate.netmdpi.com Conversely, high concentrations of phosphate in the growth medium are known to repress alkaloid synthesis. nih.govmdpi.com Production of ergot alkaloids typically commences after the initial phase of rapid growth (trophophase) when phosphate levels in the medium have been depleted. mdpi.com The carbon-to-nitrogen ratio in the substrate is also an important factor, with high sugar content often favoring alkaloid production. mdpi.com

The physical environment of the fungus also plays a crucial role. For many producing fungi, the biosynthesis of ergot alkaloids is condition-specific. For example, Metarhizium species produce abundant ergot alkaloids when colonizing an insect host but not when growing in a plant host or in certain axenic culture conditions. nih.govnih.gov Similarly, endophytic fungi of the genus Epichloë produce high levels of alkaloids when in symbiosis with their grass hosts, but not typically in culture. nih.gov Temperature is another modulating factor, with the optimal temperature for fungal growth not always aligning with the optimal temperature for alkaloid production. In Claviceps purpurea, growth can occur over a wide temperature range, but the optimum for mycelial development is between 20°C and 30°C.

Key Factors Regulating Ergonovine/Ergot Alkaloid Biosynthesis

| Factor | Type | Effect on Biosynthesis | Mechanism/Note |

|---|---|---|---|

| easR | Genetic (Transcription Factor) | Positive (+) | Pathway-specific positive regulator required for expression of eas cluster genes. rsc.orgmdpi.com |

| Tryptophan | Nutritional (Precursor) | Positive (+) | Induces the expression of biosynthetic genes. researchgate.netmdpi.com |

| Phosphate | Nutritional | Negative (-) | High concentrations repress alkaloid synthesis; depletion of phosphate often initiates production. nih.govmdpi.com |

| High C/N Ratio | Nutritional | Positive (+) | High sugar content in the medium generally promotes alkaloid synthesis. mdpi.com |

| Host Environment | Environmental | Modulatory | Production is often significantly higher during host interaction (e.g., insect or plant symbiosis) compared to axenic culture. nih.govnih.gov |

| Temperature | Environmental | Modulatory | Optimal temperature for alkaloid production may differ from that for fungal growth. |

Chemical Synthesis and Advanced Derivatization of Ergonovine

Strategies for de novo Chemical Synthesis of Ergonovine and its Precursors

The total synthesis of ergonovine hinges on the successful construction of its core tetracyclic ergoline (B1233604) structure, lysergic acid. This precursor is then elaborated to the final product.

The total synthesis of lysergic acid has been a formidable challenge in organic chemistry since its structure was elucidated. The first successful total synthesis was a landmark achievement by Kornfeld and Woodward in 1954, which laid the groundwork for subsequent approaches. publish.csiro.aunih.govpublish.csiro.au Their strategy involved the construction of the C and D rings onto a pre-formed indole (B1671886) moiety. publish.csiro.au

These diverse synthetic pathways provide access to the lysergic acid scaffold, enabling the production of ergonovine and its analogs for research and therapeutic development. publish.csiro.au

| Dodonov, et al. (2023) | Coupling, dearomatization, and cyclization | Halopyridine and 4-haloindole | 12% | nsf.gov |

This table is interactive and can be sorted by column.

The final step in the de novo synthesis of ergonovine is the formation of an amide bond between the carboxylic acid of lysergic acid and the amino alcohol, (S)-2-aminopropan-1-ol. A common and effective method to achieve this is through the activation of the carboxylic acid to a more reactive species, such as an acid chloride.

This process typically involves treating (+)-lysergic acid with a chlorinating agent. For example, a mixture of phosphorus oxychloride and finely pulverized phosphorus pentachloride can be used to convert lysergic acid into (+)-lysergic acid chloride hydrochloride. google.com The excess chlorinating agent is then removed under vacuum. The resulting acid chloride is highly reactive and can be directly coupled with (S)-2-aminopropan-1-ol in the presence of a base to neutralize the generated HCl, yielding ergonovine. This amidation reaction is a critical step that formally completes the total synthesis of the alkaloid.

Achieving research-grade purity for ergonovine tartrate requires meticulous optimization of reaction conditions and rigorous purification protocols. The primary goal is to maximize the yield of the desired product while minimizing the formation of impurities, particularly the C-8 epimer, isoergonovine (also known as ergonovinine).

Optimization of the amidation step may involve careful control of temperature, reaction time, and stoichiometry of reagents to suppress epimerization at the C-8 position. Following the synthesis, isolation and purification are paramount. High-performance liquid chromatography (HPLC) is a critical tool for this purpose. acs.orgnih.gov Preparative HPLC can effectively separate ergonovine from unreacted starting materials, reagents, and isomeric impurities, yielding highly pure fractions. acs.orgnih.gov The purity of these fractions is subsequently verified using analytical HPLC coupled with mass spectrometry (MS/MS) or high-resolution mass spectrometry (HR-MS/MS). acs.orgresearchgate.net Final crystallization of the purified ergonovine as its tartrate salt further enhances purity and provides a stable, crystalline solid suitable for research applications.

Synthesis of Ergonovine Analogues and Structural Modifications

Modifying the structure of ergonovine allows researchers to probe its biological targets and develop new compounds with tailored pharmacological profiles.

Rational drug design involves creating specific molecular modifications to enhance a desired biological activity or to understand the interaction between a ligand and its receptor. nih.govresearchgate.net For ergonovine, which interacts with various G protein-coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors, rational design can elucidate the structural features crucial for binding and activation.

This approach involves synthesizing analogs with systematic changes to the ergonovine scaffold. Modifications can be made to:

The Amide Side Chain: Altering the (S)-2-aminopropan-1-ol moiety can probe the size and nature of the receptor's binding pocket.

The Ergoline N-6 Position: Replacing the methyl group with other alkyl or functional groups can influence receptor affinity and selectivity.

The Tetracyclic Core: Substitutions on the aromatic D-ring can modulate electronic properties and interactions with the receptor. nsf.gov

By synthesizing these targeted derivatives and evaluating their binding affinities and functional activities, a detailed structure-activity relationship (SAR) map can be constructed. This knowledge is invaluable for designing novel ligands with improved selectivity and for understanding the molecular basis of ergot alkaloid pharmacology. escholarship.org

Semisynthesis, which uses a readily available natural product as a starting material, is a powerful and efficient strategy for producing novel ergot alkaloids. acs.orgresearchgate.net Lysergic acid, produced on an industrial scale by fermentation of Claviceps purpurea, is the primary precursor for many semisynthetic ergot derivatives. nih.gov

A common semisynthetic route involves the N-demethylation of an ergot alkaloid at the N-6 position, followed by re-alkylation with a different chemical group. For instance, an iron-catalyzed dealkylation reaction can yield the corresponding nor-ergot alkaloid. acs.org This intermediate can then be methylated or otherwise alkylated to introduce new functionalities. acs.orgnih.gov This approach has been successfully used to prepare isotopically labeled ergot alkaloids for use as internal standards in analytical methods, which are crucial for ensuring accuracy in food safety and pharmaceutical analysis. acs.orgresearchgate.net Other semisynthetic derivatives, such as pergolide (B1684310) and cabergoline, are developed through processes like hydrogenation of precursor alkaloids. nih.govresearchgate.net These semisynthetic methods provide versatile pathways to a wide range of novel ergot compounds with potential therapeutic applications. nih.govresearchgate.net

Stereochemical Considerations in Ergonovine Synthesis and Derivatization

The stereochemistry of ergonovine, an ergot alkaloid derived from lysergic acid, is fundamental to its biological function. The molecule possesses a rigid tetracyclic ergoline ring system with multiple chiral centers, leading to the potential for numerous stereoisomers. nih.govnih.gov However, only a specific spatial arrangement of atoms confers the desired pharmacological activity, making stereochemical control a critical aspect of its synthesis and derivatization.

The core structure of ergonovine is derived from (+)-lysergic acid, which provides key stereocenters. nih.gov The absolute configuration of these centers dictates the molecule's three-dimensional shape, which is crucial for its interaction with biological targets such as adrenergic, dopaminergic, and serotonin receptors. nih.govwikipedia.org The medicinally useful ergot alkaloids, including ergonovine, universally possess the R-chirality at carbon 5 (C-5). nih.gov

A particularly important stereocenter is at the C-8 position. Ergot alkaloids can exist as two distinct epimers at this position: the C-8-R-isomer and the C-8-S-isomer. nih.govresearchgate.net The naturally occurring and biologically active form of ergonovine is the C-8-R isomer. nih.govnih.gov The C-8-S isomers, often referred to with the prefix "iso-" (e.g., isolysergic acid derivatives), are generally considered to be biologically inactive or significantly less potent. nih.gov This difference in activity underscores the high degree of stereoselectivity of the biological receptors with which these compounds interact. The ergoline ring system is structurally similar to several biogenic amines, and its precise geometry is essential for effective receptor binding. nih.gov

The synthesis of ergonovine, therefore, requires precise control over these stereocenters. The total synthesis of its precursor, (+)-lysergic acid, has been a significant challenge in organic chemistry. Early syntheses produced a racemic mixture of (±)-lysergic acid, which then required resolution. publish.csiro.au More advanced synthetic strategies have focused on enantioselective methods to produce the correct (+)-lysergic acid isomer directly.

Key stereoselective approaches in the synthesis of the lysergic acid core include:

Chiral Resolution: One successful route involved the resolution of a racemic intermediate using a chiral resolving agent, such as (−)-dibenzoyl-tartaric acid, to isolate the precursor with the correct stereochemistry for (+)-lysergic acid. publish.csiro.au

Asymmetric Reactions: Modern enantioselective syntheses employ reactions that create chiral centers with a high degree of stereocontrol. For example, the Evans aldol (B89426) reaction has been utilized to stereoselectively construct key stereogenic centers during the synthesis of the ergoline skeleton. researchgate.net

Intramolecular Reactions: The formation of the tetracyclic ring system often involves intramolecular cyclization reactions where the stereochemistry of existing centers directs the formation of new ones. publish.csiro.auresearchgate.net

Once enantiomerically pure (+)-lysergic acid is obtained, the final step in ergonovine synthesis is the amidation reaction with a specific stereoisomer of 2-aminopropanol. Ergonovine is specifically the amide formed with (S)-2-aminopropanol (also known as L-(+)-2-aminopropanol or (S)-alaninol). nih.govnih.gov The use of this specific chiral amine is essential to form the final, biologically active ergonovine molecule.

The table below summarizes the key stereocenters in the ergonovine molecule.

Derivatization of ergonovine must also account for its stereochemistry. Chemical modifications can either retain the existing stereocenters or, in some cases, alter them. A primary concern is the potential for epimerization at the C-8 position, which can readily occur under certain conditions (e.g., basic solutions), converting the active R-isomer into the inactive S-isomer. nih.gov This interconversion between C-8 epimers is a critical factor in the handling, analysis, and derivatization of all ergot alkaloids. nih.govresearchgate.net

Advanced derivatization, such as the synthesis of isotopically labeled standards for analytical purposes, requires that the stereochemical integrity of the molecule be maintained throughout the synthetic sequence. For example, the synthesis of ergometrine-(N-¹³CD₃) and its epimer ergometrinine-(N-¹³CD₃) was achieved by coupling stable isotope-labeled lysergic acid with (S)-alaninol, preserving the crucial stereocenters. nih.gov

The profound impact of stereoisomerism on the biological activity of ergot alkaloids is summarized in the table below.

Advanced Analytical Methodologies for Ergonovine Research

Chromatographic Techniques for Ergonovine Separation and Quantification

Chromatography plays a pivotal role in separating ergonovine tartrate from complex matrices and quantifying it with precision. Various modes of chromatography, including High-Performance Liquid Chromatography (HPLC), Reversed-Phase Chromatography, and High-Performance Thin-Layer Chromatography (HPTLC), have been effectively utilized.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorimetric Detection

HPLC is a cornerstone technique for the analysis of this compound, offering robust separation capabilities. Both UV-Vis and fluorescence detection methods are widely applied, with fluorescence detection generally providing superior sensitivity for ergot alkaloids nih.gov.

UV Detection: HPLC methods employing UV detection commonly use C18 or Phenyl stationary phases. Mobile phases typically consist of mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers, often adjusted to specific pH levels. Detection wavelengths vary, with common choices including 230 nm, 240 nm, 310 nm, or 320 nm, depending on the specific mobile phase and column used researchgate.netsci-hub.boxresearchgate.net. For instance, a reversed-phase method utilizing a Zorbax® SB-Phenyl column with an acetonitrile:water (50:50, v/v) mobile phase at pH 3 achieved a retention time of approximately 4.1 minutes for ergotamine tartrate at 240 nm researchgate.netsci-hub.boxresearchgate.net. Another study reported a retention time of 8.30 minutes for ergotamine tartrate using a BDS Hypersil C8 column with a MeOH-0.1 M HCOOH mobile phase (70:30, v/v) and UV detection at 320 nm researchgate.net.

Fluorimetric Detection: Fluorimetric detection significantly enhances the sensitivity for ergot alkaloids due to their intrinsic fluorescence nih.gov. Common excitation wavelengths range from 310 nm to 330 nm, with emission wavelengths typically set between 360 nm and 420 nm researchgate.netsci-hub.boxdntb.gov.uaresearchgate.netmdpi.com. A study employing a Zorbax® SB-Phenyl column with an acetonitrile:water (50:50, v/v) mobile phase at pH 3 reported a retention time of approximately 3.8 minutes for this compound using fluorimetric detection at excitation/emission wavelengths of 310 nm/360 nm researchgate.netsci-hub.boxresearchgate.net. The sensitivity of fluorescence detection is highlighted by a method for ergometrine maleate (B1232345) that achieved a detection limit of 4 x 10⁻⁵ µg/mL nih.gov.

Table 4.1.1: Summary of HPLC Parameters for this compound Analysis

| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference(s) |

| HPLC-UV | Zorbax® SB-Phenyl | Acetonitrile:Water (50:50, v/v), pH 3 | 1.0 | 240 | ~4.1 | researchgate.netsci-hub.boxresearchgate.net |

| HPLC-UV | BDS Hypersil C8 | MeOH-0.1 M HCOOH (70:30, v/v) | 1.0 | 320 | ~8.30 | researchgate.net |

| HPLC-UV | Octadecyl (15 cm × 2.1 mm) | Gradient: Acetonitrile/Water (pH 3) (20:80 to 50:50) | 0.7 | 230 | Not specified | researchgate.netdntb.gov.ua |

| HPLC-Fluorimetric | Zorbax® SB-Phenyl | Acetonitrile:Water (50:50, v/v), pH 3 | 1.0 | Ex: 310, Em: 360 | ~3.8 | researchgate.netsci-hub.boxresearchgate.net |

| HPLC-Fluorimetric (HPTLC) | Not specified | Ethyl alcohol–Water (80:20, v/v) | Not specified | 322 | Not specified | dntb.gov.uaresearchgate.netmdpi.com |

Reversed-Phase Chromatography for Isomer and Epimer Separation

Reversed-phase chromatography (RPC) is the standard for separating ergot alkaloids, including potential isomers and epimers nih.govcreative-proteomics.com. This technique relies on the differential hydrophobic interactions between the analytes and a nonpolar stationary phase, typically a C18 bonded silica (B1680970) column, using a polar mobile phase nih.govcreative-proteomics.com. Ergot alkaloids possess a labile epimerization site at the C8 position, allowing for the formation of isomers nih.gov. RPC methods, particularly those employing alkaline mobile phases, are effective in maintaining the stability of these epimers and achieving their separation nih.gov. While specific parameters for the separation of ergonovine isomers are not extensively detailed, the general principles of RPC are well-established for resolving such closely related compounds within the ergot alkaloid class nih.govfrontiersin.org.

High-Performance Thin-Layer Chromatography (HPTLC) with Fluorescence Detection

HPTLC offers a cost-effective and rapid alternative for the analysis of ergonovine, often coupled with fluorescence detection for enhanced sensitivity dntb.gov.uaresearchgate.netmdpi.com. An eco-friendly HPTLC method has been developed using an ethyl alcohol–water (80:20 v/v) eluent system, with fluorescence detection at 322 nm dntb.gov.uaresearchgate.netmdpi.com. This method demonstrated linearity in the range of 25–1000 ng band⁻¹, proving to be sensitive, rapid, and stability-indicating dntb.gov.uaresearchgate.netmdpi.com. HPTLC has also been utilized for the simultaneous determination of ergotamine along with other pharmaceutical ingredients like caffeine (B1668208) and metamizole (B1201355) mdpi.comfrontiersin.org.

Table 4.1.3: Summary of HPTLC Parameters for Ergotamine (EGT) Analysis

| Technique | Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Linearity Range (ng band⁻¹) | Reference(s) |

| HPTLC-Fluorimetric | TLC plates F₂₅₄ | Ethyl acetate:Methanol (B129727):n-Hexane (8:2:3, v/v) | 322 (Fluorescence) | 25–1000 | dntb.gov.uaresearchgate.netmdpi.com |

| HPTLC-UV | TLC plates F₂₅₄ | Ethyl acetate:Methanol:n-Hexane (8:2:3, v/v) | 254 (UV Scanning) | Not specified | dntb.gov.ua |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Analytes

Direct analysis of ergot alkaloids, including ergonovine, by Gas Chromatography-Mass Spectrometry (GC-MS) is often limited due to their non-volatile nature and thermal instability nih.gov. However, GC-MS can be employed for related analytes or ergot alkaloids after appropriate derivatization to enhance volatility and thermal stability, such as the formation of trifluoroacetyl derivatives nih.gov. While specific GC-MS parameters for this compound are not widely reported, the technique is utilized for analyzing other ergot alkaloids or their metabolites in complex matrices like plasma or serum, often involving extraction and derivatization steps nih.govresearchgate.netresearchgate.netnih.govscispace.comresearchgate.netthermofisher.com. GC-MS is generally more suited for smaller, volatile, and semi-volatile organic molecules thermofisher.com.

Mass Spectrometry-Based Characterization of Ergonovine

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), provides powerful tools for the identification and structural elucidation of this compound and other ergot alkaloids.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS and LC-MS/MS techniques are considered standard methods for the sensitive and specific quantification and identification of ergot alkaloids nih.govresearchgate.netfrontiersin.orgresearchgate.netacs.orgacs.org. These hyphenated techniques combine the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

LC-MS/MS: Methods employing LC-MS/MS often utilize electrospray ionization (ESI) as the ionization source, operating in positive ion mode researchgate.netacs.orgoregonstate.eduthomastobin.comoregonstate.edu. The separation is typically achieved using reversed-phase chromatography. Detection can be performed using single-ion monitoring (SIM) or, more commonly, multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity acs.orgoregonstate.edu. For instance, an LC-MS method was developed for the simultaneous quantitation of seven ergot alkaloids, including ergonovine, in vascular tissue, employing reversed-phase chromatography coupled with ESI and SIM detection researchgate.netacs.org. Limits of detection (LOD) and quantitation (LOQ) for these methods are typically in the picomole range researchgate.netacs.org.

Fragmentation Studies: Tandem mass spectrometry (MS/MS) allows for the detailed characterization of fragmentation patterns, aiding in structural confirmation. Ergonovine, lacking a peptide ring system common to ergopeptines, exhibits characteristic fragment ions, such as m/z 223 and 208, derived from its lysergic ring system oregonstate.eduthomastobin.comoregonstate.edu. These fragmentation patterns are crucial for unequivocally identifying the compound in complex mixtures.

Table 4.2.1: Summary of LC-MS Parameters for Ergot Alkaloid Analysis

| Technique | Ionization Mode | Detection Mode | Typical Column Type | Key Fragmentation Ions (m/z) | Limit of Detection (LOD) | Reference(s) |

| LC-ESI-MS/MS | ESI-Positive | SIM / MRM | C18 / Phenyl | ~223, ~208 (for ergonovine) | ~0.05 pmol | researchgate.netacs.orgoregonstate.eduthomastobin.comoregonstate.edu |

| LC-ESI-MS/MS | ESI-Positive | SIM | Reverse-phase | Not specified | 0.05 pmol | researchgate.netacs.org |

| LC-ESI-MS/MS | ESI-Positive | MRM | Not specified | Not specified | Not specified | acs.orgoregonstate.edu |

Compound List

this compound

Ergonovine

Ergometrine

Ergotamine tartrate

Ergotamine

Metoclopramide

Caffeine

Paracetamol

Dipyrone sodium

Analgin

Phenobarbital

Lysergic acid

Lysergol

Ergocornine

Ergocryptine

Ergocrystine

Bromocriptine (B1667881) mesylate

Metamizole

Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification and Structural Elucidation of Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone technique for the analysis of ergot alkaloids, offering unparalleled sensitivity and selectivity. This hyphenated technique is indispensable for the precise quantification of ergonovine and its metabolites in complex matrices and for the structural elucidation of novel or unknown compounds mdpi.comoregonstate.edunih.govresearchgate.netmdpi.comnih.gov. LC-MS/MS methods are considered the workhorse for ergot alkaloid quantification due to their ability to achieve low detection limits and provide detailed structural information through fragmentation analysis researchgate.net.

The application of LC-MS/MS allows for the sensitive detection and quantification of individual ergot alkaloids, even at trace levels, such as 0.5 ng/g nih.gov. For instance, a validated LC-MS/MS method has been successfully employed for the simultaneous determination of multiple ergot alkaloids in animal feeds, achieving limits of detection (LOD) and quantification (LOQ) as low as 0.25 ng/g and 0.5 ng/g, respectively mdpi.com. In biological matrices, such as human plasma, LC-MS/MS methods have demonstrated the capability to quantify specific ergot alkaloids like methylergonovine (B92282) with a lower limit of quantification (LLOQ) of 0.025 ng/mL researchgate.net. Furthermore, in tissue analysis, LODs of 0.05 pmol and LOQs of 0.1 pmol have been reported for various ergot alkaloids nih.gov. The ability of LC-MS/MS to provide molecular mass information and fragmentation patterns is critical for identifying and characterizing metabolites, which is essential for understanding the metabolic fate of ergonovine in biological systems oregonstate.edufrontiersin.org.

Data Table: LC-MS/MS Performance Metrics for Ergot Alkaloids

| Analyte/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |

| Ergot Alkaloids (EAs) | 0.25 ng/g | 0.5 ng/g | Animal Feeds | mdpi.com |

| Individual Ergot Alkaloids | Not specified | ≤ 0.5 ng/g | Cereal-based Food | nih.gov |

| Methylergonovine | Not specified | 0.025 ng/mL | Human Plasma | researchgate.net |

| Ergot Alkaloids | 0.05 pmol | 0.1 pmol | Vascular Tissue | nih.gov |

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Methodologies

Electrospray ionization (ESI) is a widely adopted soft ionization technique that is frequently coupled with liquid chromatography (LC) and mass spectrometry (MS) for the analysis of ergot alkaloids nih.govnih.govnih.govsigmaaldrich.comnih.govoregonstate.edu. ESI is particularly favored for its ability to generate intact molecular ions from a broad range of analytes, including polar and thermally labile compounds like ergot alkaloids, thereby facilitating their detection in complex biological and environmental samples nih.gov. The performance of ESI in ergot alkaloid analysis has been shown to be comparable to other ionization methods like atmospheric pressure photoionization (APPI) sigmaaldrich.comnih.gov.

Collision-induced dissociation (CID) is the fundamental process within tandem mass spectrometry (MS/MS) where selected precursor ions are fragmented into product ions. This fragmentation process is crucial for structural elucidation, as the resulting mass-to-charge ratio (m/z) of the fragment ions provides characteristic structural information about the parent molecule oregonstate.edu. For ergot alkaloids, understanding these fragmentation patterns, often generated through CID, is vital for identifying specific compounds and distinguishing between closely related structures, including epimers oregonstate.eduresearchgate.net. The combination of ESI for ionization and CID for fragmentation within an LC-MS/MS setup provides a powerful platform for both sensitive quantification and detailed structural characterization of ergonovine and its metabolites oregonstate.eduoregonstate.eduresearchgate.net.

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric techniques represent another important class of analytical methods used in the research of ergot alkaloids, offering complementary information to mass spectrometry and chromatography. These methods leverage the interaction of molecules with electromagnetic radiation to provide qualitative and quantitative data nih.govnih.govjuniperpublishers.com.

Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the definitive identification, structural elucidation, and stereochemical analysis of ergot alkaloids, including ergonovine frontiersin.orgresearchgate.netnih.govnih.govx-mol.netresearchgate.net. NMR spectroscopy provides detailed information about the molecular structure, including the arrangement of atoms, bond connectivity, and three-dimensional conformation, which is essential for understanding the biological activity and chemical properties of these compounds frontiersin.orgnih.govnih.gov.

Advanced NMR techniques, such as 1D (¹H, ¹³C, ¹⁵N) and 2D NMR experiments (e.g., COSY, NOESY, HSQC, HMBC), are routinely employed to assign all NMR signals, thereby enabling the complete characterization of ergonovine and its derivatives nih.govnih.govx-mol.netresearchgate.net. These studies are instrumental in defining conformational equilibria and elucidating the stereochemistry of the molecules nih.govnih.govx-mol.netresearchgate.net. NMR data, often in conjunction with X-ray crystallography, has been used to confirm the structures of newly isolated ergot alkaloids researchgate.netrsc.orgcapes.gov.br. The ability of NMR to analyze mixtures and confirm component structures makes it invaluable for solving complex technological and research problems related to ergot alkaloid synthesis and characterization frontiersin.org.

Fluorescence and UV Spectroscopy for Detection and Quantification

Both UV-Vis and fluorescence spectroscopy play significant roles in the detection and quantification of ergot alkaloids. UV-Vis spectrophotometry is utilized for the quantitative determination of ergot alkaloids, often based on their characteristic absorption spectra in the ultraviolet region nih.govresearchgate.netmdpi.comkarger.com. Native ergot alkaloids typically exhibit a maximum absorption around 316-318 nm karger.com. While UV detection is valuable for quantification, it can sometimes lead to epimerization of the alkaloids, potentially affecting the accuracy of measurements mdpi.com.

Fluorescence spectroscopy, on the other hand, offers enhanced sensitivity for the detection of ergot alkaloids, with the capability to detect as little as approximately 1 ng of certain lysergic acid derivatives nih.gov. Many ergot alkaloids are naturally fluorescent, a property that can be exploited for highly sensitive analytical methods nih.gov. For example, a fluorescence analysis method has been developed for ergometrine maleate, achieving a detection limit of 4 x 10⁻⁵ µg/mL nih.gov. Fluorescence spectroscopy is recognized as a fast and cost-effective alternative for detecting pharmaceutical contaminants, including ergot alkaloids, enabling quicker on-site screening spectroscopyonline.com.

Data Table: Spectroscopic Detection Limits

| Analyte/Method | Detection Limit | Notes | Reference |

| Ergot Alkaloids (general) | ~1 µg | UV detection | karger.com |

| Lysergic acid derivatives | ~1 ng | Fluorescence spectroscopy | nih.gov |

| Ergometrine maleate | 4 x 10⁻⁵ µg/mL | Fluorescence spectroscopy | nih.gov |

Immunoanalytical Techniques in Research Applications

Immunoanalytical techniques, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are employed in research applications for the screening and semi-quantitative determination of ergot alkaloids nih.govmdpi.com. These methods leverage the specific binding of antibodies to target analytes.

Enzyme-Linked Immunosorbent Assay (ELISA) for Ergot Alkaloids

Enzyme-Linked Immunosorbent Assay (ELISA) serves as a rapid, cost-effective, and high-throughput screening method for ergot alkaloids (EAs) mdpi.comumanitoba.canih.gov. It is based on the interaction between specific antibodies and the mycotoxin, where the binding of a toxin-enzyme conjugate produces a detectable color signal proportional to the amount of the target analyte mdpi.comnih.gov. ELISA kits have been developed and validated for screening various cereal samples, offering a way to reduce the number of samples requiring more complex LC-MS analysis pickeringlabs.comallaboutfeed.net.

While ELISA is advantageous for its speed and ease of use, it generally lacks the specificity of chromatographic methods oregonstate.eduwur.nl. ELISA kits may exhibit cross-reactivity with different ergot alkaloids, leading to a measure of total ergot alkaloid content rather than individual compounds oregonstate.edupickeringlabs.com. This can result in variability between different ELISA kits and protocols, as well as potential false positive or false negative results wur.nl. Despite these limitations, ELISA can provide reasonable semi-quantitative performance within specific ranges, typically between 100-500 µg/kg, and is considered suitable for qualitative testing (presence/absence) wur.nl. The range of measurement for some ELISA kits is from 0 to 5 ppm, with a cutoff for critical samples at 0.4 ppm pickeringlabs.com. ELISA results are often correlated with LC-MS/MS or HPLC data to validate their screening performance umanitoba.capickeringlabs.comwur.nl.

Data Table: ELISA Performance Metrics for Ergot Alkaloids

| Parameter | Value | Notes | Reference |

| Range of Measurement | 0 to 5 ppm | For screening wheat, rye, and triticale samples. | pickeringlabs.com |

| Cutoff Value | 0.4 ppm | For critical samples in screening. | pickeringlabs.com |

| Semi-quantitative | 100-500 µg/kg | Reasonable performance observed for one test kit in a narrow range. | wur.nl |

| Correlation with LC-MS/MS | High correlation up to 400 µg/kg | Non-linearity observed in the 400-1000 µg/kg range. | umanitoba.ca |

| Specificity | Limited; cross-reactivity observed. | Not specific for a given ergot alkaloid. | oregonstate.edupickeringlabs.comwur.nl |

Compound List

this compound

Ergonovine (Ergometrine)

Ergot alkaloids (EAs)

Lysergic acid

Ergocornine

Ergocristine

Ergocryptine (α- and β-isomers)

Ergotamine

Ergosine

Ergometrine maleate

Methylergonovine

Ergobine

Ergobalansine

Ergogaline

Ergovaline

Ergosinine

Ergotaminine

Ergocorninine

Paspalic acid

Iso-lysergic acid

Clavine-type alkaloids

Setoclavine

Agroclavine

Lysergol

Lysergic acid amide

Methylergonovine maleate

Immunoassays with Magnetic Beads and Amperometric Detection

Immunoassays utilizing magnetic beads coupled with amperometric detection represent a promising approach for the rapid screening and quantification of ergonovine. This methodology leverages the specificity of antibody-antigen interactions, with magnetic beads facilitating efficient separation and washing steps, while amperometric detection offers high sensitivity and selectivity for the electrochemical signal generated. Research has demonstrated the development of such assays for ergometrine (a synonym for ergonovine) in rye flour, achieving a limit of detection of 3 nM (1 μg L⁻¹) x-mol.netnih.govkobv.de. This system can quantify ergometrine levels from 25 to 250 μg kg⁻¹ in spiked samples, with results verifiable by optical detection x-mol.netresearchgate.net. The use of magnetic beads in a competitive direct immunoassay format allows for rapid analysis without the need for extensive blocking or overnight incubation steps, making it a valuable tool for on-site detection in the food industry kobv.de. Furthermore, this technique has been highlighted as a rapid method for screening ergot alkaloids, offering a portable and cost-effective solution x-mol.netresearchgate.netnih.gov.

Specialized Sample Preparation and Matrix Effects in Ergonovine Analysis

Effective sample preparation is critical for the accurate analysis of this compound, particularly when dealing with complex matrices that can introduce interferences.

Extraction Procedures

Various extraction techniques are employed to isolate this compound from different sample matrices, ensuring efficient recovery and minimizing the carryover of interfering substances.

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique that separates compounds based on their differential solubility in two immiscible liquid phases microfluidics-innovation-center.comlongdom.org. For this compound analysis, LLE can be utilized as an initial step, often followed by further clean-up. For instance, a liquid-liquid extraction followed by a C18 solid-phase extraction (SPE) cartridge clean-up has been described for the determination of ergot alkaloids in rye flour researchgate.net. Another study utilized liquid-liquid extraction with dichloromethane, acetonitrile, or methanol for ergot alkaloid analysis in rye flour researchgate.net.

Solid-Phase Extraction (SPE): SPE is widely used for sample clean-up and analyte concentration. Different SPE materials, such as C18 and strong cation exchange (SCX) materials, have been investigated for ergot alkaloid extraction nih.gov. For example, a C18 SPE cartridge was used in conjunction with LLE for the analysis of ergonovine in rye flour researchgate.net. Molecularly imprinted polymers (MIPs) are also gaining prominence as selective SPE sorbents for ergot alkaloids, offering selectivity and improved recovery rates mdpi.comacs.org.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a versatile sample preparation technique that has been adapted for the analysis of ergot alkaloids nih.govwur.nlwur.nlresearchgate.netsigmaaldrich.com. A modified QuEChERS approach, often involving extraction with acetonitrile and salts, followed by dispersive SPE (d-SPE) for clean-up, is commonly used sigmaaldrich.com. For example, a QuEChERS procedure optimized for ergovaline extraction involved vortexing the sample with ammonium (B1175870) carbonate/acetonitrile before adding magnesium sulfate (B86663) and sodium chloride nih.govresearchgate.net. In cereal-based food and feed analysis, a common extraction involves mixing the sample with methanol/water containing formic acid, followed by centrifugation and ultrafiltration wur.nlwur.nl. Recoveries for QuEChERS methods for ergot alkaloids have been reported to be satisfactory, often exceeding 60% and reaching up to 91% in some cases, particularly when compared to other methods like SLE without SPE nih.gov.

Mitigation of Matrix Effects in LC-MS/MS Analysis for Research Samples

Matrix effects, which refer to the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis nih.goveijppr.comresearchgate.net. These effects can lead to signal suppression or enhancement, impacting the accuracy and precision of quantification.

Understanding Matrix Effects: In cereal matrices, ergometrine (ergonovine) has been identified as particularly susceptible to matrix effects, with signal suppression reaching up to 90% in some studies nih.gov. Matrix effects can vary significantly between different grain types and even within the same grain type nih.govresearchgate.net.

Mitigation Strategies: Several strategies are employed to minimize or eliminate matrix effects. These include:

Optimization of Chromatography and Sample Preparation: Using ultra-high performance liquid chromatography (UPLC) and careful selection of sample preparation techniques can reduce signal suppression/enhancement nih.govnih.govresearchgate.net. For instance, optimizing pH, buffer concentration, shaking time, drying temperature, and extraction volumes in sample preparation did not significantly affect ergot alkaloid recoveries nih.gov.

Matrix-Matched Calibration: A common approach involves preparing calibration standards in a blank matrix extracted from a similar sample, thereby compensating for the matrix-induced variations in ionization nih.govresearchgate.netuky.edu.

Internal Standards: The use of internal standards (IS) is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, including matrix effects nih.govresearchgate.netuky.eduavantiresearch.com. An analogue compound, methysergide hydrogen maleinate, has been used as an internal standard to assess repeatability and potential MS response fluctuations researchgate.net. The purity of internal standards is critical for assay accuracy avantiresearch.com.

Alternative Ionization Techniques: While ESI is prone to matrix effects, exploring different ionization techniques or optimizing ESI parameters can also help eijppr.com.

Internal Standards and Method Validation for Research Accuracy

Ensuring research accuracy relies heavily on the appropriate use of internal standards and rigorous method validation according to established guidelines.

Internal Standards: Internal standards are indispensable for accurate quantification in complex matrices. They are added to samples at a known concentration and are expected to behave similarly to the analyte during sample preparation and analysis. This allows for the correction of variations that might affect the analyte's signal researchgate.netuky.eduavantiresearch.com. For this compound analysis, compounds like bromocriptine mesylate have been used as internal standards nih.gov. The selection of an appropriate internal standard, ideally an isotopically labeled analogue or a structurally similar compound, is critical for effective correction of matrix effects and other analytical variability avantiresearch.com. The purity of both the analyte standard and the internal standard directly impacts the accuracy and dynamic range of the assay avantiresearch.com.

Method Validation: Analytical methods for this compound research must be validated to ensure reliability, accuracy, and precision. Validation parameters, often guided by ICH (International Council for Harmonisation) guidelines, include:

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrument's response over a defined range mcmed.usresearchgate.nettsijournals.com. For example, linearity studies for ergotamine tartrate and caffeine showed correlation coefficients (r²) of 0.999 mcmed.us. Calibration curves for ergonovine in vascular tissue were linear over a range of 0.1 to 40 pmol on column with correlation coefficients better than 0.994 acs.org.

Accuracy: Assessed by determining the closeness of the measured value to the true value, often expressed as percent recovery. Method recoveries for this compound have been reported between 68.4% and 111.0% acs.org, and in spiked rye flour, levels from 25 to 250 μg kg⁻¹ could be quantified x-mol.netresearchgate.net.

Precision: Evaluates the agreement between independent measurements obtained under stipulated conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) researchgate.netmcmed.usresearchgate.netacs.org. Intra-assay precision for ergonovine was reported between 3.4% and 16.1% acs.org, while inter-assay precision ranged from 7.9% to 22.8% acs.org. %RSD for repeatability and intermediate precision were also reported as 0.6% and 0.7% respectively for ergotamine tartrate mcmed.us.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration that can be reliably detected and quantified, respectively x-mol.netnih.govmcmed.usnih.govnih.gov. For an immunoassay with magnetic beads and amperometric detection, an LOD of 3 nM (1 μg L⁻¹) was achieved for ergometrine x-mol.netnih.govkobv.de. In LC-MS/MS analysis, LODs and LOQs were reported as 0.05 pmol and 0.1 pmol, respectively acs.org, and for UHPLC-MS/MS, intrinsic LODs varied from 0.03 to 0.17 ng g⁻¹ and LOQs between 0.1 and 0.5 ng g⁻¹ nih.gov.

Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or temperature mcmed.useuropa.eu.

Data Table: Summary of Validation Parameters for this compound Analysis

| Parameter | Method/Technique | Reported Value/Range | Reference |

| Linearity (Correlation Coefficient, r²) | RP-HPLC (Ergotamine Tartrate) | 0.999 | mcmed.us |

| Linearity (Correlation Coefficient, r²) | LC-MS (Ergonovine in vascular tissue) | > 0.994 | acs.org |

| Accuracy (% Recovery) | RP-HPLC (Ergotamine Tartrate) | 102.5% | mcmed.us |

| Accuracy (% Recovery) | LC-MS (Ergonovine in vascular tissue) | 68.4% to 111.0% | acs.org |

| Repeatability (%RSD) | RP-HPLC (Ergotamine Tartrate) | 0.6% | mcmed.us |

| Intermediate Precision (%RSD) | RP-HPLC (Ergotamine Tartrate) | 0.7% | mcmed.us |

| Intra-assay Precision (%RSD) | LC-MS (Ergonovine in vascular tissue) | 3.4% to 16.1% | acs.org |

| Inter-assay Precision (%RSD) | LC-MS (Ergonovine in vascular tissue) | 7.9% to 22.8% | acs.org |

| LOD | Magnetic Bead Immunoassay (Ergometrine) | 3 nM (1 μg L⁻¹) | x-mol.netnih.gov |

| LOD | LC-MS (Ergonovine in vascular tissue) | 0.05 pmol | acs.org |

| LOQ | LC-MS (Ergonovine in vascular tissue) | 0.1 pmol | acs.org |

| LOQ | UHPLC-MS/MS (Ergometrine in cereals) | 0.1 to 0.5 ng g⁻¹ | nih.gov |

| Quantitation Range | Magnetic Bead Immunoassay (Ergometrine) | 25 to 250 μg kg⁻¹ (in spiked rye flour) | x-mol.netresearchgate.net |

Compound List:

this compound

Ergometrine

Ergometrine maleate

Ergometrinine

Ergotamine tartrate

Ergotamine

Ergovaline

Ergocornine

Ergocristine

Ergocryptine

Ergosine

Bromocriptine mesylate

Methysergide hydrogen maleinate

Molecular Mechanisms of Action and Receptor Pharmacology of Ergonovine

Interactions with Adrenergic Receptor Subtypes

Ergonovine's interaction with the adrenergic system, particularly the alpha-1 adrenergic receptors, is a key contributor to its physiological effects, most notably its potent vasoconstrictive properties.

Agonism at Alpha-1 Adrenergic Receptors

Ergonovine acts as a direct agonist at postsynaptic alpha-1 adrenoceptors. oup.comnih.gov This has been demonstrated in studies on various smooth muscle tissues. For instance, in the mouse anococcygeus muscle, ergonovine has been shown to produce concentration-related contractions. oup.comnih.gov The agonist action of ergonovine at these receptors is further substantiated by the fact that its contractile effects can be attenuated by alpha-adrenoceptor antagonists. The rank order of potency for these antagonists in counteracting ergonovine-induced contractions is prazosin > phentolamine > yohimbine, which is characteristic of alpha-1 adrenoceptor-mediated effects. oup.comnih.gov Furthermore, studies utilizing the irreversible antagonist phenoxybenzamine have estimated the dissociation constant (KD) for ergonovine at these receptors to be 0.41 microM. oup.comnih.gov This direct activation of alpha-1 adrenoceptors is a fundamental aspect of ergonovine's pharmacological profile. Interestingly, some research suggests that ergonovine may act on the same subtype of the alpha-1 adrenoceptor as imidazoline agonists. oup.comnih.gov

While ergonovine demonstrates clear agonism at alpha-1 adrenoceptors, it exhibits low discriminatory capability between the alpha-1A, alpha-1B, and alpha-1D subtypes, a characteristic that appears to be a class effect of ergoline (B1233604) derivatives. nih.gov

Influence on Vascular Smooth Muscle Contraction through Adrenergic Pathways

The agonistic activity of ergonovine at alpha-1 adrenergic receptors directly translates to its ability to induce vascular smooth muscle contraction. drugbank.com This is a primary mechanism underlying its vasoconstrictive effects. drugbank.com The stimulation of alpha-1 adrenoceptors on vascular smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and subsequent vasoconstriction. Ergonovine's action on these receptors contributes to the narrowing of blood vessels, a key component of its therapeutic use in controlling postpartum hemorrhage. drugbank.com The arterial vasoconstriction produced by ergonovine is a result of its stimulation of both alpha-adrenergic and serotonin (B10506) receptors. drugbank.com

Serotonergic Receptor System Modulation

Ergonovine's pharmacological complexity is further highlighted by its diverse interactions with the serotonergic system. It exhibits a range of activities, from full agonism to partial agonism, at various 5-HT receptor subtypes.

Agonism and Partial Agonism at 5-HT2 Receptor Subtypes (e.g., 5-HT2A, 5-HT2B)

Ergonovine demonstrates significant activity at 5-HT2 receptor subtypes. It has been identified as an agonist of the 5-HT2A receptor, with a binding affinity similar to that of lysergic acid diethylamide (LSD) in both rat and human receptors. wikipedia.org Additionally, ergonovine is a potent agonist at the 5-HT2B receptor. wikipedia.orgnih.gov This interaction is of particular clinical interest as agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy. wikipedia.org

In some tissues, ergonovine exhibits partial agonism at 5-HT2 receptors. For example, in the isolated uterus of estrogen-primed rats, ergonovine has been shown to act as a partial agonist. nih.gov This was demonstrated by its ability to induce spasms that were selectively antagonized by the 5-HT2 receptor antagonist methysergide (B1194908). nih.gov In studies on canine tracheal smooth muscle, the maximal contractile response observed with ergonovine was approximately 30% less than that of serotonin (5-HT), further supporting its characterization as a partial agonist in this tissue. nih.gov The calculated affinity of ergonovine for these receptors was found to be about 16 times higher than that of 5-HT. nih.gov

The table below summarizes the activity of ergonovine at 5-HT2 receptor subtypes.

| Receptor Subtype | Activity | Tissue/Model |

| 5-HT2A | Agonist | Rat and human receptors |

| 5-HT2B | Agonist | - |

| 5-HT2 | Partial Agonist | Isolated uterus (estrogen-primed rat) |

| 5-HT | Partial Agonist | Canine tracheal smooth muscle |

Interaction with 5-HT1B/1D Receptors (Comparative Studies)

Ergot alkaloids, as a class, are known to interact with 5-HT1B and 5-HT1D receptors, which is a mechanism they share with the triptan class of drugs used in migraine therapy. nih.gov While the triptans have a much greater specificity for these receptors, ergot alkaloids like ergotamine and dihydroergotamine (B1670595) also relieve migraine attacks through agonism at 5-HT1B and 5-HT1D receptors. nih.gov However, detailed comparative studies on the binding affinity and functional activity of ergonovine specifically at these receptor subtypes are not extensively available in the provided search results. The vasoconstriction in human coronary arteries is thought to be mediated via the 5-HT1B receptor subtype. nih.gov

Agonism at 5-HT4 Serotonin Receptors in Specific Tissues

The interaction of ergonovine with 5-HT4 receptors is less well-characterized. These receptors are known to play a significant role in gastrointestinal motility. nih.govsemanticscholar.orggraphyonline.com Agonists at the 5-HT4 receptor generally promote intestinal peristalsis and increase gastric emptying. nih.gov While there is no direct evidence from the provided search results to suggest that ergonovine is a potent agonist at 5-HT4 receptors in the gastrointestinal tract or other tissues, the broad spectrum of activity of ergot alkaloids across the serotonergic system warrants further investigation into this potential interaction.

Implications for Smooth Muscle Contraction Beyond the Uterus

While the primary clinical application of ergonovine centers on its potent uterotonic effects, its pharmacological actions extend to other smooth muscle tissues throughout the body, most notably in the vascular and gastrointestinal systems. This broader activity is a direct consequence of its interaction with adrenergic and serotonergic receptors present in these tissues.

In the vascular system, ergonovine induces vasoconstriction by stimulating alpha-adrenergic and serotonin receptors on vascular smooth muscle cells. drugbank.com This effect is particularly pronounced in the coronary arteries, where it can induce spasms. wikipedia.org This property is utilized diagnostically to provoke coronary artery spasm in patients with suspected variant angina. ahajournals.org Studies on rabbit coronary arteries have shown that ergonovine-induced contraction is likely mediated by an acceleration of calcium influx and is enhanced in the absence of intact endothelium, suggesting a complex interplay between direct smooth muscle activation and endothelial-derived factors. nih.gov Research on human coronary arteries indicates that contractions in response to ergonovine are augmented by thromboxane A2. nih.gov

Ergonovine also exerts effects on the smooth muscle of the gastrointestinal tract, which can lead to common side effects such as nausea, vomiting, and diarrhea. wikipedia.org These effects are attributed to the stimulation of serotonin and other receptors in the gut, leading to increased motility and contractions. picmonic.compicmonic.com Furthermore, ergonovine has been shown to contract canine tracheal smooth muscle, an effect mediated by serotonin receptors, which may precipitate bronchospasm in susceptible individuals. nih.gov

The activity of ergonovine on various smooth muscles is summarized in the table below:

| Tissue | Effect | Receptor(s) Involved (Primary) |

| Uterus | Potent contraction | α-adrenergic, Serotonin (5-HT) |

| Blood Vessels | Vasoconstriction | α-adrenergic, Serotonin (5-HT) |

| Gastrointestinal Tract | Increased motility and contraction | Serotonin (5-HT) |

| Airways (Trachea) | Contraction | Serotonin (5-HT) |

Dopaminergic Receptor Ligand Profile

The action of ergonovine at the D2 receptor is generally characterized as partial agonism. This means that while it binds to and activates the receptor, it does not produce the maximal response that a full agonist like dopamine (B1211576) would. This partial agonist activity is a key feature of many ergot alkaloids and is responsible for some of their therapeutic and adverse effects. drugbank.com

The interaction of ergonovine with D2 dopamine receptors has a notable impact on endocrine function, specifically on the secretion of prolactin from the pituitary gland. Dopamine is the primary physiological inhibitor of prolactin release, so activation of D2 receptors by an agonist like ergonovine leads to a decrease in prolactin levels.

Pre-clinical studies have demonstrated this effect. In a study involving puerperal women, the oral administration of ergonovine maleate (B1232345) led to a significant decrease in serum prolactin concentrations over a seven-day period. nih.gov This study also suggested that the simultaneous oral and intravenous administration of ergonovine could potentiate this suppressive effect on prolactin secretion. nih.gov Another study in rats showed that ergonovine maleate, along with other ergot alkaloids, significantly depressed serum prolactin levels. scispace.com These findings underscore the dopaminergic activity of ergonovine and its potential to interfere with lactation. nih.govmims.com

Cross-Reactivity and Selectivity Across Receptor Families

Ergonovine, like many ergot alkaloids, exhibits a notable degree of receptor promiscuity, meaning it can bind to and interact with a wide range of receptor types beyond its primary targets. nih.gov This cross-reactivity is a consequence of the structural similarity of the ergoline nucleus to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov

In vitro studies have revealed that ergonovine binds with varying affinities to multiple receptor subtypes within the serotonin, dopamine, and adrenergic families. wikipedia.org For instance, it has been reported to have a high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. nih.gov At the 5-HT2 receptor, it can act as a partial agonist at lower concentrations and a competitive antagonist at higher concentrations. nih.gov This broad receptor-binding profile contributes to its complex pharmacological effects and the potential for off-target actions. nih.govmdpi.com

The following table provides a simplified overview of the receptor families and subtypes that ergonovine is known to interact with based on in vitro binding assays:

| Receptor Family | Subtypes with Notable Affinity |

| Serotonin (5-HT) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C |

| Dopamine | D1, D2 |

| Adrenergic | α1, α2 |

While sharing a common ergoline structure, ergonovine and other ergot alkaloids, such as ergotamine, exhibit different potencies and receptor selectivities, leading to distinct clinical applications.

Generally, ergonovine is considered to have more potent uterotonic effects and less potent vasoconstrictor activity compared to ergotamine. drugbank.com This difference is a key reason why ergonovine is primarily used in obstetrics, while ergotamine is more commonly employed for the treatment of migraines, where its potent vasoconstrictive properties are beneficial. picmonic.comresearchgate.net